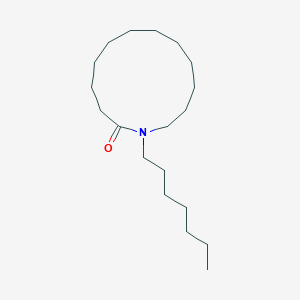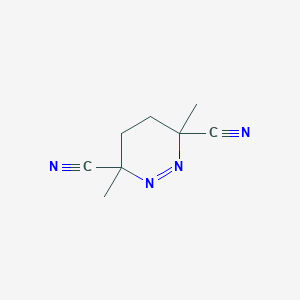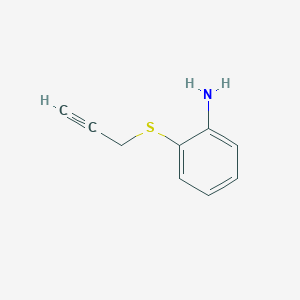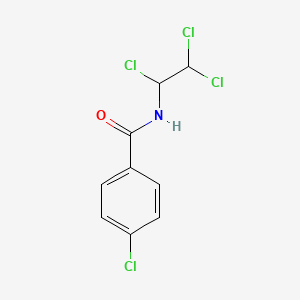
Bis(4-nitrobenzyl) succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-nitrobenzyl) succinate is an organic compound that features two 4-nitrobenzyl groups attached to a succinate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nitrobenzyl) succinate typically involves the reaction of succinic acid with 4-nitrobenzyl alcohol in the presence of a dehydrating agent. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of coupling agents like DCC can be scaled up for industrial applications. The choice of solvent, temperature, and reaction time would be optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Bis(4-nitrobenzyl) succinate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The reduction of nitro groups yields bis(4-aminobenzyl) succinate.
Substitution: Depending on the nucleophile used, various substituted benzyl succinates can be formed.
科学的研究の応用
Bis(4-nitrobenzyl) succinate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving nitroreductases.
Industry: Used in the production of polymers and other materials where controlled release of functional groups is required
作用機序
The mechanism of action of bis(4-nitrobenzyl) succinate involves the cleavage of the nitrobenzyl groups under specific conditions, such as enzymatic reduction. The nitro groups are reduced to amino groups, which can then participate in further chemical reactions. This property makes it useful in controlled release applications where the release of active compounds is triggered by specific stimuli .
類似化合物との比較
Similar Compounds
Bis(4-nitrophenyl) carbonate: Similar in structure but with carbonate instead of succinate.
4-Nitrobenzyl alcohol: A simpler compound with only one nitrobenzyl group.
Uniqueness
Bis(4-nitrobenzyl) succinate is unique due to its dual nitrobenzyl groups attached to a succinate backbone, providing multiple reactive sites for chemical modifications. This makes it more versatile compared to simpler compounds like 4-nitrobenzyl alcohol .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for multiple chemical modifications, making it valuable in research and industrial applications.
特性
CAS番号 |
58265-86-4 |
|---|---|
分子式 |
C18H16N2O8 |
分子量 |
388.3 g/mol |
IUPAC名 |
bis[(4-nitrophenyl)methyl] butanedioate |
InChI |
InChI=1S/C18H16N2O8/c21-17(27-11-13-1-5-15(6-2-13)19(23)24)9-10-18(22)28-12-14-3-7-16(8-4-14)20(25)26/h1-8H,9-12H2 |
InChIキー |
CTSIAVDIJRBHQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC(=O)CCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)

![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)


![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)




